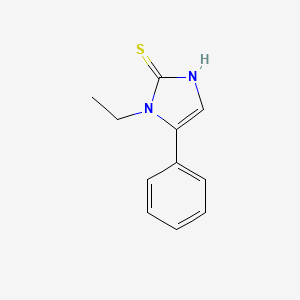

1-ethyl-5-phenyl-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-5-phenyl-1H-imidazole-2-thiol” is a heterocyclic compound with the molecular formula C11H12N2S and a molecular weight of 204.3 .

Molecular Structure Analysis

The molecular structure of “1-ethyl-5-phenyl-1H-imidazole-2-thiol” consists of an imidazole ring substituted with an ethyl group at the 1-position and a phenyl group at the 5-position . The sulfur atom is attached to the 2-position of the imidazole ring .Physical And Chemical Properties Analysis

“1-ethyl-5-phenyl-1H-imidazole-2-thiol” is a solid substance . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Corrosion Inhibition

Research has explored derivatives of 1H-imidazole-2-thiol, such as 1,3,4-oxadiazole derivatives, for their corrosion inhibition properties. Studies show that these derivatives effectively inhibit corrosion in mild steel when exposed to sulfuric acid. The presence of these compounds forms a protective layer on the steel surface, as evidenced by increased charge transfer resistance and corroborated by SEM micrographs. This application is significant in industrial contexts where corrosion prevention is crucial (Ammal, Prajila, & Joseph, 2018).

Biological Activity

Imidazole derivatives, including those structurally related to 1-ethyl-5-phenyl-1H-imidazole-2-thiol, have been synthesized and evaluated for various biological activities. For instance, some studies have focused on synthesizing and characterizing 1-phenyl-1H-tetrazole-5-thiol derivatives, revealing significant antibacterial properties against common pathogens like E. coli and Staphylococcus aureus (Mekky & Thamir, 2019). Another research explored the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating substantial antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Organ-specific Oxidative Stress Reduction

Compounds structurally related to 1-ethyl-5-phenyl-1H-imidazole-2-thiol, such as thiazolo[3,2-b]-1,2,4-triazoles, have been investigated for their potential in preventing ethanol-induced oxidative stress in mouse brain and liver tissues. These studies suggest the potential of these compounds in controlling organ-specific oxidative stress, highlighting their therapeutic relevance (Aktay, Tozkoparan, & Ertan, 2005).

properties

IUPAC Name |

3-ethyl-4-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMVYAZFMXJQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-phenyl-1H-imidazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2357364.png)

![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)

![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)

![N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2357380.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2357381.png)

![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)